molecular formula C16H19N3O5S B13860250 2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

Cat. No.: B13860250
M. Wt: 365.4 g/mol
InChI Key: JJUQRQMFNIGCFS-UHFFFAOYSA-N
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Description

2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazine ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions typically include the use of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its thiazine ring structure and the presence of both amino and carboxylic acid groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C16H19N3O5S/c1-8-7-25-14(19-11(8)15(21)22)10(17)13(20)18-12(16(23)24)9-5-3-2-4-6-9/h2-6,10,12,14,19H,7,17H2,1H3,(H,18,20)(H,21,22)(H,23,24)

InChI Key

JJUQRQMFNIGCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(SC1)C(C(=O)NC(C2=CC=CC=C2)C(=O)O)N)C(=O)O

Origin of Product

United States

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